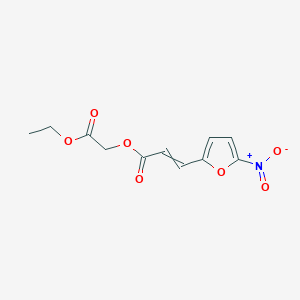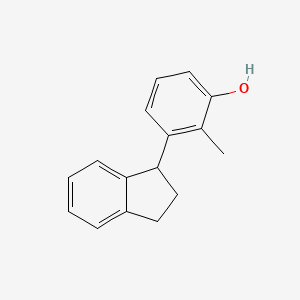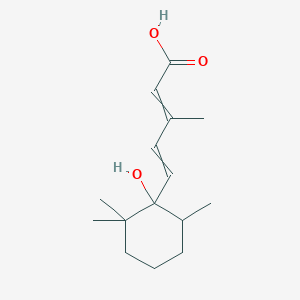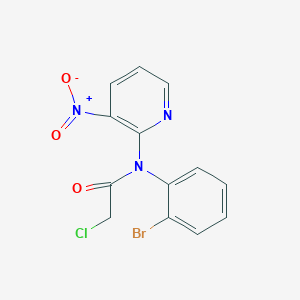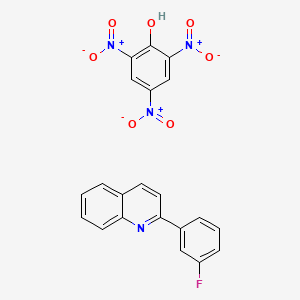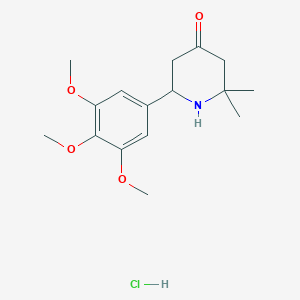
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride is a chemical compound that features a piperidin-4-one core substituted with a 3,4,5-trimethoxyphenyl group and two methyl groups at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one typically involves a Mannich condensation reaction. This reaction is carried out by reacting 3,4,5-trimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a suitable catalyst. The reaction conditions generally include refluxing the mixture in ethanol or another suitable solvent to obtain the desired product with good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thiosemicarbazide and hydroxylamine can be used for condensation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of imine derivatives and oximes.
Scientific Research Applications
2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one involves its interaction with various molecular targets. The trimeth
Properties
CAS No. |
88091-31-0 |
|---|---|
Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
2,2-dimethyl-6-(3,4,5-trimethoxyphenyl)piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-16(2)9-11(18)8-12(17-16)10-6-13(19-3)15(21-5)14(7-10)20-4;/h6-7,12,17H,8-9H2,1-5H3;1H |
InChI Key |
HTUQQFXSVQVYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1)C2=CC(=C(C(=C2)OC)OC)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


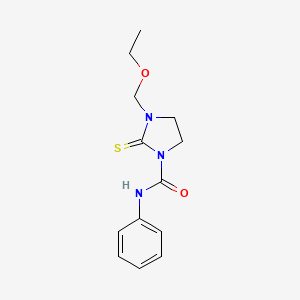
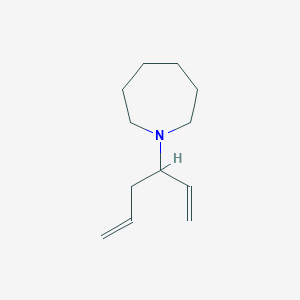
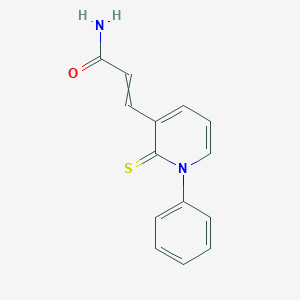
![Propyl [3-bromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14380014.png)
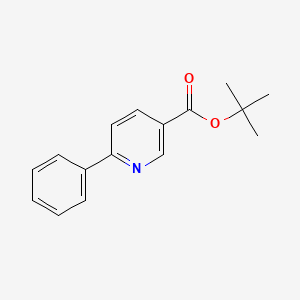
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
